molecular formula C9H9BO2S B6226950 (2-methyl-1-benzothiophen-3-yl)boronic acid CAS No. 881998-67-0

(2-methyl-1-benzothiophen-3-yl)boronic acid

Cat. No.: B6226950
CAS No.: 881998-67-0
M. Wt: 192
InChI Key:
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Description

(2-methyl-1-benzothiophen-3-yl)boronic acid is an organoboron compound with the molecular formula C9H9BO2S. It is a derivative of benzothiophene, a sulfur-containing heterocycle, and features a boronic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-1-benzothiophen-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

(2-methyl-1-benzothiophen-3-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions can produce boronic esters .

Scientific Research Applications

(2-methyl-1-benzothiophen-3-yl)boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-methyl-1-benzothiophen-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. This process involves the formation of a palladium-boron intermediate, which facilitates the transfer of the aryl group to the palladium center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-methyl-1-benzothiophen-3-yl)boronic acid is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific synthetic applications and potentially improve its biological activity .

Properties

CAS No.

881998-67-0

Molecular Formula

C9H9BO2S

Molecular Weight

192

Purity

95

Origin of Product

United States

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